molecular formula C9H6Cl2N2 B1628663 2-(2,4-Dichlorophenyl)-1h-imidazole CAS No. 81654-43-5

2-(2,4-Dichlorophenyl)-1h-imidazole

Cat. No.: B1628663
CAS No.: 81654-43-5
M. Wt: 213.06 g/mol
InChI Key: OBOKIMHNZSUNKU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1h-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the imidazole ring

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1h-imidazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research has explored its potential as a pharmaceutical agent. It has shown promise in the development of drugs for treating infections and other medical conditions.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1h-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, resulting in higher yields and reduced by-products. The use of microreactors can further improve the mass transfer and heat transfer rates, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted phenyl imidazole derivatives

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1h-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of cell membrane integrity and ultimately causing cell death. The compound’s ability to interact with and inhibit specific enzymes makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole
  • 2-(2,4-Dichlorophenyl)-1H-benzimidazole
  • 2-(2,4-Dichlorophenyl)-1H-pyrazole

Comparison

Compared to other similar compounds, 2-(2,4-Dichlorophenyl)-1h-imidazole stands out due to its unique combination of chemical reactivity and biological activity. While other compounds may share similar structural features, the presence of the imidazole ring and the 2,4-dichlorophenyl group imparts distinct properties that make it particularly effective in certain applications. For instance, its antifungal activity may be more pronounced compared to other related compounds, making it a preferred choice in the development of antifungal agents.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOKIMHNZSUNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608604
Record name 2-(2,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81654-43-5
Record name 2-(2,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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